molecular formula C21H24N2O4S B11168245 3,4,5-triethoxy-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide

3,4,5-triethoxy-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide

Cat. No.: B11168245
M. Wt: 400.5 g/mol
InChI Key: SQRZYHFMKDQMPI-UHFFFAOYSA-N
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Description

3,4,5-triethoxy-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide is a complex organic compound that belongs to the class of benzamides It features a benzamide core substituted with triethoxy groups and a benzothiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,5-triethoxy-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide typically involves multi-step organic reactions. One common method includes the condensation of 3,4,5-triethoxybenzoic acid with 4-methyl-1,3-benzothiazol-2-amine in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole). The reaction is usually carried out in an organic solvent such as dichloromethane under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

3,4,5-triethoxy-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3,4,5-triethoxy-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,4,5-triethoxy-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide involves its interaction with specific molecular targets. It can bind to enzymes and inhibit their activity, thereby affecting various biochemical pathways. The benzothiazole moiety is known to interact with proteins and nucleic acids, influencing cellular processes such as signal transduction and gene expression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4,5-triethoxy-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide is unique due to the presence of both triethoxy groups and a benzothiazole moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its structural features allow for versatile chemical modifications, enhancing its potential as a multifunctional molecule .

Properties

Molecular Formula

C21H24N2O4S

Molecular Weight

400.5 g/mol

IUPAC Name

3,4,5-triethoxy-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide

InChI

InChI=1S/C21H24N2O4S/c1-5-25-15-11-14(12-16(26-6-2)19(15)27-7-3)20(24)23-21-22-18-13(4)9-8-10-17(18)28-21/h8-12H,5-7H2,1-4H3,(H,22,23,24)

InChI Key

SQRZYHFMKDQMPI-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=NC3=C(C=CC=C3S2)C

Origin of Product

United States

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